Pentaboron cerium magnesium decaoxide

Description

Contextualizing Pentaboron Cerium Magnesium Decaoxide within Advanced Borate (B1201080) and Mixed Metal Oxide Chemistry

Mixed metal oxides (MMOs) are a class of compounds where two or more metal cations are present in a single oxide lattice. researchgate.netbsstechnologies.com These materials are of significant interest due to the synergistic effects that can arise from the combination of different metal ions. rsc.org For instance, the presence of multiple metals can create unique active sites for catalysis or lead to enhanced electrical or magnetic properties. In the case of this compound, the interplay between cerium's accessible redox states (Ce³⁺/Ce⁴⁺) and the properties of magnesium and boron within the oxide framework is of particular interest.

Significance of Multicomponent Inorganic Systems in Advanced Materials Research

The exploration of multicomponent inorganic systems is a burgeoning field in materials research. tandfonline.comadvancedsciencenews.comacs.org By moving beyond simple binary or ternary compounds, scientists can access a much larger compositional space, offering the potential to discover materials with unprecedented properties. These systems are integral to the development of advanced technologies, with applications in energy, electronics, and environmental science. advancedsciencenews.com The combination of disparate elements, such as a rare-earth element like cerium with a light main group element like boron and an alkaline earth metal like magnesium, exemplifies the strategy of creating functional materials by design.

Research and Properties

While specific experimental data for this compound is scarce in the reviewed literature, its chemical formula, B₅CeMg₁₀ , and CAS number, 75529-21-4 , are listed in chemical databases. chemicalbook.com The properties of this compound would be dictated by the individual contributions of its constituent oxides and their structural arrangement.

Table 1: Constituent Element Properties

| Element | Symbol | Atomic Number | Common Oxidation States | Key Characteristics in Oxides |

| Boron | B | 5 | +3 | Forms stable and diverse borate networks. |

| Cerium | Ce | 58 | +3, +4 | Provides redox activity and is used in catalysis and luminescence. wikipedia.orgresearchgate.net |

| Magnesium | Mg | 12 | +2 | Forms a stable, insulating oxide (MgO) and can act as a structural stabilizer. |

| Oxygen | O | 8 | -2 | The anionic framework of the oxide. |

This table is generated based on general chemical knowledge of the elements.

The synthesis of such a complex oxide would likely involve solid-state reactions at high temperatures, sol-gel processes, or other advanced synthesis techniques designed to achieve a homogeneous distribution of the constituent elements. The final properties of this compound would be highly dependent on its crystal structure, which has not been detailed in the available literature.

Potential Areas of Interest

Based on the properties of its components, this compound could be of interest in several areas of materials science:

Luminescence: The presence of cerium, a well-known activator ion in phosphors, suggests potential luminescent properties. The borate host lattice could provide a stable and efficient environment for cerium's electronic transitions.

Catalysis: Cerium oxides are widely used as catalysts and catalyst supports due to the element's ability to switch between the +3 and +4 oxidation states. researchgate.net The inclusion of magnesium and boron could modify the catalytic activity and stability of the material.

Advanced Ceramics: The combination of boron oxide (a glass former) and magnesium oxide (a refractory material) with cerium oxide could lead to the development of advanced ceramics with tailored thermal, mechanical, and chemical properties.

Further research into the synthesis and characterization of this compound is necessary to fully understand its structure and properties and to explore its potential applications.

Properties

CAS No. |

75529-21-4 |

|---|---|

Molecular Formula |

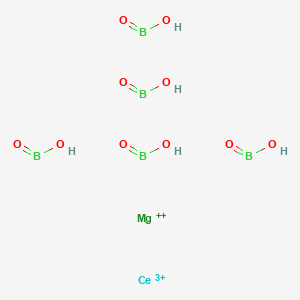

B5CeH5MgO10+5 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

magnesium;cerium(3+);oxoborinic acid |

InChI |

InChI=1S/5BHO2.Ce.Mg/c5*2-1-3;;/h5*2H;;/q;;;;;+3;+2 |

InChI Key |

QTWKDCFPFPMOOR-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)O.B(=O)O.B(=O)O.B(=O)O.B(=O)O.[Mg+2].[Ce+3] |

Origin of Product |

United States |

Synthetic Methodologies for Pentaboron Cerium Magnesium Decaoxide

Solid-State Reaction Routes

Solid-state reactions are a cornerstone of inorganic materials synthesis, involving the reaction of solid precursors at elevated temperatures to form a new solid product.

High-temperature solid-state synthesis is a conventional and widely used method for preparing polycrystalline borate (B1201080) powders. This technique typically involves the intimate mixing of stoichiometric amounts of precursor materials, such as metal oxides (e.g., Cerium(IV) oxide, Magnesium oxide) and a boron source like Boric acid or Boron oxide. osti.govresearchgate.net The mixture is then subjected to a series of heating and grinding steps at temperatures often ranging from 700 to 1400°C. osti.govresearchgate.net The selection of temperature and duration is critical to ensure complete reaction and the formation of the desired crystalline phase. For instance, rare-earth borates of the type REBO₃ have been successfully prepared by reacting the constituent oxides at temperatures between 1200 and 1400°C. osti.gov Similarly, various magnesium borate compounds like MgB₄O₇, Mg₂B₂O₅, and Mg₃B₂O₆ have been synthesized from B₂O₃/MgO powder blends via mechanically activated annealing. researchgate.net

Table 1: Representative Parameters for High-Temperature Solid-State Synthesis of Mixed-Metal Borates

| Target Compound (Analogue) | Precursors | Temperature Range (°C) | Reaction Time | Key Finding | Reference |

| K₇PbLu₂(B₅O₁₀)₂ | K₂CO₃, PbO, Lu₂O₃, H₃BO₃ | 500 - 750 | Several days | Formation of a new nonlinear optical crystal. | rsc.org |

| REBO₃ (RE = Sm to Lu, Y) | RE₂O₃, H₃BO₃ | 1200 - 1400 | Not specified | Formation of vaterite-type rare-earth borates. | osti.gov |

| Mg₂B₂O₅, Mg₃B₂O₆ | MgO, B₂O₃ | 900 - 1200 | 2 - 5 hours | Crystalline phase depends on the initial mole ratio and annealing temperature. | researchgate.net |

The flux growth method is a powerful technique for producing high-quality single crystals of materials that melt incongruently or at very high temperatures. mdpi.comwikipedia.org In this method, the constituent oxides are dissolved in a suitable molten salt, or "flux," which has a lower melting point. researchgate.net As the solution is slowly cooled, the solubility of the target compound decreases, leading to the precipitation and growth of single crystals. wikipedia.org Various borate-based systems, such as Li₂O-B₂O₃, B₂O₃-PbO-PbF₂, and Na₂O-B₂O₃-NaF, have proven to be effective fluxes for growing complex borate crystals. mdpi.comberkeley.eduacs.org The choice of flux is crucial as it must dissolve the precursors but not react to form stable compounds with them. researchgate.net This method has been successfully employed to grow single crystals of compounds like GaBO₃ and NaSrR(BO₃)₂ (where R is a rare-earth element). mdpi.comberkeley.eduresearchgate.net

Table 2: Examples of Flux Systems for the Growth of Complex Borate Crystals

| Target Crystal (Analogue) | Flux System | Soaking Temperature (°C) | Cooling Rate (°C/h) | Result | Reference |

| GaBO₃ | Bi₂O₃-B₂O₃ | 1000 | 3 | Growth of transparent single crystals. | mdpi.comresearchgate.net |

| NaSrY(BO₃)₂ | Na₂O-B₂O₃-NaF | Not specified | Not specified | Successful growth of single crystals. | berkeley.eduacs.org |

| K₇PbLu₂(B₅O₁₀)₂ | K₂O-PbO-B₂O₃ | 780 | 0.5 - 1 | Spontaneous crystallization of a new borate. | rsc.org |

Solution-Based Approaches

Solution-based methods offer better control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state routes.

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous or non-aqueous solvents, respectively, in sealed vessels (autoclaves) at elevated temperatures and pressures. These conditions increase the solubility and reactivity of precursors, facilitating the crystallization of complex oxides. Hydrothermal synthesis has been used to produce shape-controlled ceria (CeO₂) nanocrystals and hydrated magnesium borates like admontite and mcallisterite. waset.orgresearchgate.net The reaction temperature is a critical parameter for controlling the crystal phase and morphology. researchgate.net Solvothermal methods have been explored for synthesizing magnesium-based metal-organic frameworks, demonstrating the influence of solvent composition on the resulting structure. analis.com.my

Table 3: Conditions for Hydrothermal/Solvothermal Synthesis of Related Compounds

| Compound (Analogue) | Precursors | Solvent(s) | Temperature (°C) | Time | Outcome | Reference |

| CeO₂ Nanocrystals | Cerium precursor, base solution (e.g., NaOH) | Water | >130 | Not specified | Shape-controlled nanocrystals (rods, tubes, cubes). | researchgate.net |

| Magnesium Borates | MgCl₂·6H₂O, H₃BO₃, NaOH | Water | 80 | 30-240 min | Formation of admontite and mcallisterite mineral forms. | waset.org |

| Mg-based MOFs | Mg(NO₃)₂·6H₂O, organic linkers | H₂O, DMF | 120 | Not specified | A H₂O:DMF solvent system was effective for coordination. | analis.com.my |

Co-precipitation involves the simultaneous precipitation of multiple cations from a solution to achieve a highly homogeneous mixture of precursors. By adjusting parameters like pH and temperature, it is possible to precipitate borates from aqueous solutions. google.comresearchgate.net For instance, a chemical oxo-precipitation (COP) process has been developed for boron remediation, which involves oxidation followed by precipitation with metal salts. nih.gov

The sol-gel method provides a versatile route to synthesize glassy and ceramic materials at low temperatures. scispace.com It involves the hydrolysis and condensation of molecular precursors (e.g., metal alkoxides or salts) to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a solid network). scispace.com This method has been used to produce magnesium borate nanorods and multi-component borate bioactive glasses. nih.govresearchgate.net The process allows for excellent control over the final product's purity and microstructure.

Table 4: Parameters for Co-precipitation and Sol-Gel Synthesis of Borates

| Method | Precursors | Key Parameters | Resulting Material (Analogue) | Key Finding | Reference |

| Co-precipitation | Boric acid solution, milk of lime (calcium hydroxide) | pH adjustment to alkaline range (6-9.5), Temp: 60-100°C | Calcium borate | Continuous precipitation of high-purity borate is possible. | google.com |

| Sol-Gel | Mg(NO₃)₂, H₃BO₃, Citric acid | Calcination at 750°C and 950°C | MgB₄O₇ and Mg₂B₂O₅ nanorods | Final product phase is controlled by calcination temperature. | researchgate.net |

| Sol-Gel | Tributyl borate, nitrate (B79036) salts of Ca, Mg, K, Na; Triethyl phosphate (B84403) (TEP) | Calcination at 550°C | Borate-based bioactive glass | Sol-gel derived powders showed enhanced bioactivity. | tandfonline.com |

Green Chemistry Principles in Pentaboron Cerium Magnesium Decaoxide Synthesis

The application of green chemistry principles to the synthesis of borates and other inorganic materials is a growing area of focus. These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govicm.edu.pl In the context of borate synthesis, green approaches include the use of water as a solvent, employing microwave or ultrasonic irradiation to accelerate reactions and reduce temperatures, and developing catalytic routes that improve atom economy. nih.govresearchgate.net For example, sonochemical-assisted synthesis has been shown to produce highly crystalline magnesium borate compounds at low temperatures (e.g., 60°C) and in very short reaction times (as little as 5 minutes), with high yields. icm.edu.plresearchgate.net Furthermore, the use of simple, commercially available borate esters as catalysts for organic reactions highlights the potential for boron compounds in sustainable chemical transformations. nih.gov

Control of Stoichiometry and Phase Purity in Complex Oxide Synthesis

Achieving the correct stoichiometry and high phase purity are paramount in the synthesis of complex oxides, as these factors dictate the material's final properties. In the case of this compound, this means ensuring a Ce:Mg:B ratio of exactly 1:1:5 and preventing the formation of secondary phases such as binary oxides (CeO₂, MgO, B₂O₃) or other unintended borates (e.g., Mg₂B₂O₅). researchgate.netnorthwestern.edu

Control of Stoichiometry

Precise stoichiometric control is a prerequisite for obtaining a single-phase product.

Precursor Quality: The synthesis must begin with high-purity precursors. The exact chemical composition of the starting materials, including the water of hydration in salts, must be known to calculate the correct stoichiometric weights. nih.gov

Accurate Weighing and Homogenization: Meticulous weighing of the precursors is fundamental. For solid-state synthesis, achieving atomic-level homogeneity is a challenge; therefore, repeated, thorough grinding is necessary to promote complete reaction and avoid localized stoichiometric imbalances. acs.org Sol-gel methods offer an advantage here, as the precursors are mixed in a solution, leading to superior homogeneity. scispace.com

Minimizing Volatility: At the high temperatures used in solid-state synthesis, the volatilization of certain components, particularly boron oxide, can lead to significant stoichiometric deviations. acs.org This can be mitigated by using sealed crucibles, employing a flux to lower the reaction temperature, or using rapid heating protocols. researchgate.net

Control of Phase Purity

Phase purity implies that the final product consists of a single crystalline phase.

Thermodynamic and Kinetic Factors: The formation of the desired crystal structure is governed by both thermodynamics and kinetics. acs.org The calcination temperature, heating/cooling rates, and duration of the heat treatment must be carefully optimized. researchgate.net A phase diagram, if available, can guide the selection of appropriate thermodynamic conditions. acs.org Often, a series of experiments with varying calcination profiles is required to identify the optimal conditions that favor the formation of the target phase over competing impurity phases.

Atmosphere Control: The furnace atmosphere (e.g., air, oxygen, or an inert gas) can be critical, especially when dealing with elements like cerium that can exist in multiple oxidation states (Ce³⁺/Ce⁴⁺). The oxidation state can influence which crystalline phase is thermodynamically stable.

Phase Characterization: Powder X-ray Diffraction (PXRD) is the primary technique used to assess the phase purity of the synthesized material. ncl.ac.uk The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. nih.gov A phase-pure sample will exhibit a diffraction pattern where all peaks correspond to the crystal structure of this compound. The presence of additional peaks would indicate impurities. researchgate.netmdpi.com By comparing the experimental pattern to reference patterns of potential impurities, the purity of the sample can be rigorously evaluated.

Table 1: Proposed Precursors for Solid-State Synthesis of this compound

This interactive table outlines potential starting materials for the solid-state synthesis route. The choice of precursor can influence reaction kinetics and the formation of intermediate phases.

| Element | Precursor Compound | Chemical Formula | Rationale |

| Cerium | Cerium(IV) Oxide | CeO₂ | A stable, common, and high-purity oxide of cerium. |

| Cerium | Cerium(III) Nitrate Hexahydrate | Ce(NO₃)₃·6H₂O | Decomposes at a lower temperature to form a reactive oxide. |

| Magnesium | Magnesium Oxide | MgO | A highly stable and common precursor for magnesium. |

| Magnesium | Magnesium Carbonate | MgCO₃ | Decomposes upon heating to form a fine, reactive MgO powder. |

| Boron | Boron Trioxide | B₂O₃ | The anhydrous oxide of boron, providing a direct source. |

| Boron | Boric Acid | H₃BO₃ | Decomposes to B₂O₃ and water; highly common and readily available. |

Table 2: Hypothetical Powder X-ray Diffraction Data for Phase Purity Analysis

This table illustrates how PXRD can be used to distinguish the target compound, this compound (CeMgB₅O₁₀), from potential secondary phases that might form during synthesis. The peak positions (2θ) are hypothetical for the target compound and based on known data for the impurities.

| 2θ Angle (°) | Phase Assignment |

| 24.5 | CeMgB₅O₁₀ (Target Phase) |

| 28.6 | CeO₂ (Impurity) |

| 31.2 | CeMgB₅O₁₀ (Target Phase) |

| 33.1 | CeO₂ (Impurity) |

| 37.2 | Mg₂B₂O₅ (Impurity) |

| 42.9 | MgO (Impurity) |

| 45.5 | CeMgB₅O₁₀ (Target Phase) |

| 47.5 | CeO₂ (Impurity) |

| 56.3 | CeO₂ (Impurity) |

| 62.5 | MgO (Impurity) |

Crystallographic and Structural Elucidation of Pentaboron Cerium Magnesium Decaoxide

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of a crystalline material's three-dimensional atomic structure. bmb.ac.inresearchgate.net This method provides precise data on unit cell dimensions, bond lengths, bond angles, and the specific coordinates of each atom within the crystal lattice. bmb.ac.in

Given the isostructural nature of the LnMgB₅O₁₀ series, it is expected that Pentaboron cerium magnesium decaoxide adopts a similar crystal structure. The crystallographic data for the closely related LaZnB₅O₁₀ is presented below as a representative model.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.7923(19) |

| b (Å) | 7.629(2) |

| c (Å) | 9.566(2) |

| β (°) | 92.667(19) |

| Volume (ų) | 641.0(3) |

| Z | 4 |

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It is particularly useful for phase identification, assessment of sample purity, and the refinement of lattice parameters.

Rietveld Refinement for Structural Parameter Determination

Rietveld refinement is a powerful analytical method used to refine the crystal structure model of a material by fitting a calculated diffraction pattern to an experimental powder diffraction pattern. This technique allows for the precise determination of lattice parameters, atomic positions, and other structural details from polycrystalline samples. While specific Rietveld refinement data for CeMgB₅O₁₀ is not extensively published, the process would involve comparing the experimental PXRD pattern of a synthesized CeMgB₅O₁₀ powder with a theoretical model derived from the known crystal structure of an isostructural compound.

Phase Identification and Purity Assessment

Powder X-ray diffraction is the primary method for confirming the successful synthesis of the desired CeMgB₅O₁₀ phase and for identifying any crystalline impurities. The diffraction pattern of a synthesized sample would be compared against standard diffraction patterns from databases, such as the International Centre for Diffraction Data (ICDD), to verify the presence of the target compound and the absence of reactants or side products. For instance, in the synthesis of related borate (B1201080) phosphors, PXRD is routinely used to confirm the formation of the desired single phase. ijlaindia.org

Neutron Diffraction for Light Atom Localization and Magnetic Structure Analysis

Neutron diffraction is a crystallographic technique that is highly complementary to X-ray diffraction. Due to their different scattering interactions with matter, neutrons are particularly effective at locating light atoms, such as boron and oxygen, in the presence of heavier atoms like cerium. This can provide more accurate bond lengths and angles involving these lighter elements.

Furthermore, because neutrons possess a magnetic moment, they can be used to determine the magnetic structure of a material if long-range magnetic ordering occurs. While there are no specific reports on the magnetic structure of CeMgB₅O₁₀, neutron diffraction would be the definitive technique to investigate any potential magnetic ordering of the cerium ions at low temperatures.

Electron Diffraction and Microscopy Techniques

Electron diffraction and microscopy techniques provide valuable information about the microstructure and local crystallography of materials at the nanoscale.

Transmission Electron Microscopy (TEM) for Microstructure Analysis

Transmission Electron Microscopy (TEM) is a powerful tool for imaging the morphology, size, and arrangement of crystalline domains within a material. High-resolution TEM can even visualize the crystal lattice itself. In the context of CeMgB₅O₁₀, TEM would be employed to analyze the particle size and shape of the synthesized powder, which can be crucial for its performance in applications such as phosphors. Selected Area Electron Diffraction (SAED), an accessory technique in the TEM, can be used to obtain diffraction patterns from individual crystallites, providing information about their crystal structure and orientation. While specific TEM studies on CeMgB₅O₁₀ are not documented in the reviewed literature, this technique remains a vital tool for the comprehensive characterization of such materials.

Selected Area Electron Diffraction (SAED) for Local Crystallography

Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystal structure of materials from nano- and micrometer-sized regions. The technique involves directing a focused beam of electrons onto a thin specimen and observing the resulting diffraction pattern on a screen. This pattern of spots or rings provides detailed information about the atomic arrangement within the selected area, including lattice parameters, crystal orientation, and the presence of structural defects.

For a crystalline material like this compound (CeMgB₅O₁₀), SAED can be instrumental in confirming the local crystal structure and identifying any microstructural variations that may not be apparent from bulk analysis techniques such as powder X-ray diffraction (XRD). A single-crystal SAED pattern consists of a regular array of sharp diffraction spots. The geometry and spacing of these spots are directly related to the reciprocal lattice of the crystal, allowing for the determination of the unit cell parameters and the crystal's orientation relative to the electron beam.

In the broader family of rare-earth magnesium borates (LnMgB₅O₁₀), to which CeMgB₅O₁₀ belongs, crystallographic studies have been conducted. science.gov For instance, research on related compounds has utilized techniques like XRD to establish their crystal system and space group. science.gov However, a detailed review of the available scientific literature reveals a notable absence of specific studies employing Selected Area Electron Diffraction for the local crystallographic analysis of this compound. While the compound is mentioned in the context of its potential use as a phosphor material when doped with gadolinium (CeMgB₅O₁₀:Gd), the primary focus of these studies has been on its luminescent properties rather than a detailed microstructural analysis via electron diffraction. ijlaindia.orgresearchgate.netscience.gov

Consequently, there are no publicly available SAED patterns or associated crystallographic data tables for CeMgB₅O₁₀ to present. Research into the isostructural thulium analogue, TmMgB₅O₁₀, has confirmed its crystallization in the monoclinic space group P2₁/n, with detailed unit cell parameters derived from single-crystal X-ray diffraction. science.gov While it is likely that CeMgB₅O₁₀ shares a similar crystal structure, without specific SAED studies, a definitive local crystallographic analysis using this technique cannot be provided at this time.

Future research employing SAED would be invaluable for a more comprehensive understanding of the microstructure of this compound, including the identification of any twinning, stacking faults, or superlattice ordering that could influence its physical properties.

Spectroscopic Characterization of Pentaboron Cerium Magnesium Decaoxide

Vibrational Spectroscopy (Raman and Infrared Spectroscopy)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the structural framework of crystalline materials like Pentaboron Cerium Magnesium Decaoxide. These methods provide detailed insights into the arrangement of the borate (B1201080) network and the nature of metal-oxygen bonds.

The fundamental building blocks of the borate network in CeMgB₅O₁₀ are expected to be complex polyborate anions formed from interconnected BO₃ (trigonal) and BO₄ (tetrahedral) units. The pentaborate (B₅O₁₀)⁵⁻ anion, for instance, typically consists of a central BO₄ tetrahedron sharing corners with four BO₃ triangles. The vibrational spectra would be characterized by distinct bands corresponding to the stretching and bending modes of these units.

In Infrared (IR) spectroscopy , the primary absorption bands for borate compounds are typically observed in the 400-1600 cm⁻¹ range. nih.gov The asymmetric stretching vibrations of B-O bonds in BO₃ units usually appear in the 1200-1450 cm⁻¹ region, while the corresponding modes for BO₄ tetrahedra are found at lower wavenumbers, generally between 850 and 1100 cm⁻¹. nih.gov Bending vibrations of both BO₃ and BO₄ units are expected to occur in the 600-800 cm⁻¹ range and below. nih.govnist.gov

Raman spectroscopy provides complementary information. The symmetric stretching vibration of the BO₄ tetrahedron gives rise to a particularly strong and sharp Raman peak, often located between 850 and 950 cm⁻¹. nih.gov For instance, in the mineral kotoite (Mg₃(BO₃)₂), a strong Raman band assigned to the symmetric stretching mode of tetrahedral boron is observed around 835 cm⁻¹. nih.gov The symmetric stretching of BO₃ units is also Raman active and typically appears in the 900-1000 cm⁻¹ region. nih.gov The presence and specific frequencies of these bands can confirm the coexistence of three- and four-coordinated boron, which is characteristic of a pentaborate network.

A hypothetical summary of expected vibrational bands for the borate network is presented below:

| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Assignment |

| B-O Asymmetric Stretching (BO₃) | 1200 - 1450 | 1200 - 1450 (weak) | Trigonal Boron |

| B-O Asymmetric Stretching (BO₄) | 850 - 1100 | 850 - 1100 | Tetrahedral Boron |

| B-O Symmetric Stretching (BO₃) | ~950 (weak) | 900 - 1000 | Trigonal Boron |

| B-O Symmetric Stretching (BO₄) | Not prominent | 850 - 950 (strong) | Tetrahedral Boron |

| B-O-B Bending and Out-of-Plane Bending (BO₃/BO₄) | 600 - 800 | 600 - 800 | Borate Network |

| Lattice Modes | < 400 | < 400 | Crystal Lattice |

The vibrational spectra will also contain features arising from the vibrations of the metal-oxygen (Mg-O and Ce-O) bonds. These modes are typically found at lower frequencies (generally below 600 cm⁻¹) due to the larger masses of the metal cations compared to boron.

The Mg-O stretching vibrations in various oxides and borates are known to occur in the 400-600 cm⁻¹ region. nih.gov The precise position of these bands would be sensitive to the coordination number of the magnesium ion and the geometry of the MgOₓ polyhedra within the crystal lattice.

The Ce-O stretching modes are expected at even lower frequencies, typically in the 200-500 cm⁻¹ range. The position and number of these bands can provide information about the coordination environment of the cerium ions. In studies of ceria (CeO₂), a characteristic Raman active mode is found around 465 cm⁻¹, which is attributed to the F₂g symmetric stretching mode of the Ce-O8 vibrational unit. rsc.org The presence of such bands in the spectrum of CeMgB₅O₁₀ would confirm the incorporation of cerium into the crystal structure.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.gov For this compound, XPS would be used to verify the presence of Ce, Mg, B, and O and to determine their respective oxidation states.

High-resolution scans of the core level peaks for each element would be analyzed.

Ce 3d: The cerium 3d spectrum is complex due to final state effects and spin-orbit splitting. It typically shows multiple peaks that are characteristic of the Ce³⁺ and Ce⁴⁺ oxidation states. The presence of both Ce³⁺ and Ce⁴⁺ is common in cerium-containing oxides. kennesaw.eduresearchgate.net The deconvolution of the Ce 3d spectrum would allow for the quantification of the Ce³⁺/Ce⁴⁺ ratio.

Mg 1s & Mg 2p: The binding energy of the Mg 1s or Mg 2p peak is indicative of the +2 oxidation state, typical for magnesium in oxide and borate compounds. researchgate.netmdpi.com A single, symmetric peak is expected, confirming a uniform chemical environment for the magnesium ions.

B 1s: The B 1s spectrum can help distinguish between boron-oxygen and other types of boron bonding. In a borate, the B 1s peak is expected at a binding energy corresponding to B-O bonds, typically in the range of 191-193 eV. researchgate.net

O 1s: The O 1s spectrum can be deconvoluted to identify different oxygen environments. The main peak would correspond to oxygen in the borate network (B-O-B, B-O-Mg, B-O-Ce). Additional shoulder peaks at higher binding energies could indicate the presence of surface hydroxyl groups or carbonates.

A hypothetical table of XPS binding energies for CeMgB₅O₁₀ is provided below.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

| Ce | 3d₅/₂ | ~882-886 (Ce³⁺), ~888-892 (Ce⁴⁺) | +3, +4 |

| Ce | 3d₃/₂ | ~900-904 (Ce³⁺), ~907-911 (Ce⁴⁺) | +3, +4 |

| Mg | 1s | ~1303-1305 | +2 |

| B | 1s | ~191-193 | +3 |

| O | 1s | ~531-532 | -2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments of Boron and Magnesium

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments of specific nuclei. nih.gov

For this compound, ¹¹B NMR would be particularly informative. The ¹¹B nucleus is highly sensitive to its coordination environment. The spectra can clearly distinguish between three-coordinate trigonal (BO₃) and four-coordinate tetrahedral (BO₄) boron units. nih.govnih.gov

BO₃ units typically produce a broad, asymmetric powder pattern due to the large quadrupolar interaction of the boron nucleus in a non-cubic environment.

BO₄ units , having a more symmetric (pseudo-cubic) local environment, exhibit a much sharper resonance. The relative areas of the deconvoluted BO₃ and BO₄ signals can be used to quantify the fraction of boron in each coordination, which can be compared to the expected ratio for a pentaborate network.

²⁵Mg NMR could, in principle, provide information about the local environment of the magnesium ions. However, the ²⁵Mg nucleus has a low natural abundance and a significant quadrupole moment, which often results in broad lines and low signal-to-noise, making it a challenging nucleus to study. nih.gov If a spectrum could be obtained, the chemical shift and lineshape would be sensitive to the coordination number and symmetry of the Mg site.

A hypothetical table of NMR parameters is shown below.

| Nucleus | Coordination | Expected Chemical Shift (ppm) | Information Gained |

| ¹¹B | BO₃ | ~10 to 20 | Presence and quantification of trigonal boron units. |

| ¹¹B | BO₄ | ~-3 to 3 | Presence and quantification of tetrahedral boron units. |

| ²⁵Mg | MgOₓ | ~20 to 50 | Local coordination environment of magnesium ions. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cerium Oxidation States and Coordination

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.netru.nl It is an ideal method for studying the oxidation state of cerium in CeMgB₅O₁₀.

The Ce⁴⁺ ion has a 4f⁰ electronic configuration and is therefore diamagnetic and EPR-silent. In contrast, the Ce³⁺ ion has a 4f¹ configuration with one unpaired electron, making it EPR-active . researchgate.net The detection of an EPR signal would be unambiguous proof of the presence of Ce³⁺ in the material.

The EPR spectrum of Ce³⁺ is characterized by its g-tensor values (gₓ, gᵧ, g₂), which are sensitive to the local symmetry of the crystal field around the cerium ion. Analysis of the g-tensor components can provide valuable information about the coordination number and geometry of the Ce³⁺ site. For instance, a spectrum exhibiting three different g-values (gₓ ≠ gᵧ ≠ g₂) would indicate a site with low (rhombic or lower) symmetry, whereas an axial spectrum (gₓ = gᵧ ≠ g₂) would suggest a site with tetragonal or trigonal symmetry.

The intensity of the EPR signal is directly proportional to the concentration of Ce³⁺ ions, allowing for a quantitative analysis of this oxidation state, which can complement the results from XPS.

Theoretical and Computational Studies of Pentaboron Cerium Magnesium Decaoxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Currently, there are no published DFT studies specifically detailing the electronic structure of Pentaboron cerium magnesium decaoxide. Such a study would be essential to understand the nature of its chemical bonds and the behavior of its electrons, which governs its optical and electronic properties.

Band Structure and Density of States Analysis

No band structure or Density of States (DOS) data for CeMgB₅O₁₀ are available in the current literature. This analysis would reveal whether the material has a direct or indirect band gap, the magnitude of the band gap, and the contributions of cerium, magnesium, boron, and oxygen orbitals to the electronic states. For a related compound, MgYB₅O₁₀, first-principles calculations have indicated a wide indirect energy band gap of about 5.95 eV. researchgate.net A similar investigation for CeMgB₅O₁₀ would be highly informative.

Charge Distribution and Bond Valency Sums

Information regarding charge distribution, electron density maps, and bond valency sum calculations for CeMgB₅O₁₀ is not present in the available scientific record. These calculations would elucidate the ionic and covalent character of the bonds within the crystal structure and verify the oxidation states of the constituent atoms.

Molecular Dynamics Simulations for Structural Stability and Dynamic Behavior

There is no evidence of molecular dynamics simulations having been performed to assess the structural stability and dynamic behavior of this compound. These simulations would be crucial for understanding how the crystal lattice behaves at different temperatures and pressures and for confirming the stability of its structure.

First-Principles Calculations for Prediction of Crystallographic Parameters

While the existence of CeMgB₅O₁₀ is known, there are no dedicated first-principles studies aimed at predicting its crystallographic parameters from fundamental quantum mechanics. Such calculations would provide a theoretical basis for experimentally observed crystal structures and could predict its properties even before synthesis.

Computational Thermodynamics for Phase Diagram Prediction

The scientific literature lacks any studies on the use of computational thermodynamics to predict the phase diagram of the Ce-Mg-B-O system. This type of analysis is vital for understanding the formation conditions and phase stability of this compound, which is critical for optimizing synthesis processes.

Based on a comprehensive search of available scientific literature, there is no information regarding the chemical compound "this compound." This compound does not appear in peer-reviewed journals, chemical databases, or other scholarly resources under this name or its likely chemical formula (CeMgB₅O₁₀).

Consequently, it is not possible to generate an article on the "Mechanistic Investigations of Formation and Transformation Pathways" for this substance, as there is no research data available for the following outlined sections:

Mechanistic Investigations of Formation and Transformation Pathways

Mechanochemical Approaches to Synthesis

The absence of any scientific data, including data tables and detailed research findings, makes it impossible to fulfill the request as outlined. The compound itself may be theoretical, proprietary and not publicly disclosed, or referred to by a different name in the scientific community. Without any foundational research on its existence, synthesis, or properties, a scientifically accurate and informative article cannot be constructed.

Advanced Functional Applications and Performance in Materials Science

Catalytic Applications in Inorganic Transformations

There is currently no available research focusing on the use of Pentaboron cerium magnesium decaoxide as a catalyst for inorganic transformations. While magnesium-based catalysts are explored for reactions like amine-borane dehydrocoupling, these studies focus on complexes with specific organic ligands designed to create active sites. nih.gov The potential for active sites on the surface of this compound, the mechanisms of any potential catalytic reactions, and its reusability and stability as a catalyst have not been investigated.

Exploration of Active Sites and Reaction Mechanisms

No studies were found that identify or characterize the active sites on this compound for catalytic processes. Research into the reaction mechanisms it might facilitate is also absent from current scientific literature.

Reusability and Stability Studies of the Catalyst System

Without initial studies on its catalytic activity, there is no data on the reusability or stability of this compound in any catalytic system.

Luminescent Material Development

The presence of cerium in this compound suggests potential luminescent properties, as cerium is a well-known activator in phosphors. nih.govnih.gov However, specific research into the luminescence of this particular compound is not available. General principles of luminescence in cerium-doped materials involve the electronic transitions within the Ce³⁺ ion, but how these are manifested in the this compound host lattice is unstudied. nih.gov

Investigation of the Role of Cerium in Luminescence Phenomena

While the role of cerium in the luminescence of other host materials is well-documented, no specific investigations into its function within this compound have been published. Studies on other materials show that cerium's emission properties are highly dependent on the crystal field of the host material, which influences the energy levels of its 5d orbitals. researchgate.net

Strategies for Tuning Luminescent Behavior through Doping

The concept of tuning luminescent behavior through doping with other elements is a common strategy in materials science. nih.gov For instance, co-doping with ions like terbium is used to modify emission colors and enhance quantum efficiency in other cerium-containing phosphors. sigmaaldrich.com However, there are no published strategies or research findings related to the doping of this compound to tune its potential luminescent properties.

Solid-State Ion Conduction for Energy Storage Systems

The development of solid-state electrolytes is a critical area of research for next-generation energy storage. Materials with high ionic conductivity are sought for applications in solid-state batteries. mpg.de Magnesium-containing compounds are of interest for magnesium-ion batteries, which are considered a promising alternative to lithium-ion technology. nih.gov Borate-based materials are also being explored as potential solid ion conductors. mpg.de

Despite the presence of both magnesium and borate (B1201080) structures, there is no available research that investigates the solid-state ion conduction properties of this compound. Key metrics for solid electrolytes, such as ionic conductivity at various temperatures and electrochemical stability, have not been reported for this compound. For a material to be a viable solid-state ion conductor, it typically needs to exhibit high ionic conductivity (often targeted above 10⁻⁴ S/cm⁻¹) and low electronic conductivity. mpg.de There is no data to suggest whether this compound meets these criteria.

Characterization of Ion Transport Mechanisms

Detailed experimental research on the specific ion transport mechanisms within this compound (CeMgB₅O₁₀) is not extensively documented in publicly available literature. However, the transport properties of related borate materials can offer insights. In many solid-state ionic conductors, ion movement is a thermally activated process where ions hop between available sites within the crystal lattice. mpg.de The energy barrier for this hopping, known as the activation energy, is a critical factor in determining the ionic conductivity. mpg.de

For a material like this compound, it is plausible that Mg²⁺ or even Ce³⁺ ions could be the mobile species, though this would require empirical verification. The transport mechanism would likely involve vacancy-assisted or interstitial-assisted diffusion. In such mechanisms, the presence of point defects (vacancies or interstitial ions) within the crystal structure is crucial for facilitating ionic movement. The high charge density of Mg²⁺ ions typically results in a high desolvation barrier, which can impede their mobility. researchgate.net

Structural Factors Influencing Conduction Pathways

The crystal structure of a material is paramount in defining its ion conduction pathways. For high ionic conductivity, a material should possess a network of interconnected sites that are energetically favorable for ion hopping. mpg.de In borate compounds, the arrangement of the borate anions (in this case, pentaborate, [B₅O₁₀]⁵⁻) creates the framework through which cations move. The size of the "bottlenecks" or "windows" between adjacent cation sites significantly influences the activation energy for ion migration.

Development of Advanced Ceramic Materials

Sintering Behavior and Microstructural Evolution

The final microstructure, including grain size, porosity, and the distribution of the constituent elements (Ce, Mg, B, O), would be critically dependent on the synthesis and sintering conditions. For instance, different synthesis routes, such as solid-state reaction or a sol-gel process, would result in precursor powders with different characteristics, which in turn would affect the sintering process and the final microstructure of the ceramic.

Integration into Ceramic Matrix Composites

There is no specific research detailing the integration of this compound into ceramic matrix composites (CMCs). In principle, its role in a CMC would depend on its intrinsic properties, such as thermal stability, mechanical strength, and chemical compatibility with the matrix and reinforcement phases. If this compound possesses desirable properties, such as high hardness or specific thermal characteristics, it could potentially be used as a filler or a secondary phase to enhance the performance of a CMC. The success of its integration would hinge on the interfacial bonding between the this compound particles and the surrounding matrix material.

Potential in Advanced Nuclear Materials Research

Theoretical and Experimental Analysis of Neutron Capture Phenomena in Borate-Containing Systems

While specific neutron capture analysis for this compound is not found in the reviewed literature, the presence of boron makes it a material of interest for nuclear applications. Boron, specifically the ¹⁰B isotope, has a very large neutron absorption cross-section for thermal neutrons. This property is the basis for the use of borate-containing materials as neutron shields. bohrium.comresearchgate.net

| Research Finding | Measurement | Value/Observation | Source |

| Borate Glass Neutron Shielding | Neutron Blocking | Lithium borate glass (0.4Li₂O*B₂O₃) blocked about 85% of incident neutron radiation. | bohrium.com |

| Fast Neutron Removal Cross-Section | ΣR of LBi50BEu2 glass | Higher than LPb50BEu2 glass, indicating better fast neutron shielding. | mdpi.com |

| Ionic Conductivity Requirement for Batteries | Solid Electrolyte Ionic Conductivity | Should be greater than 10⁻⁴ S/cm. | mpg.de |

| Ionic Conductivity of Polymer Electrolytes | Room Temperature Conductivity | Can be increased from 10⁻⁶ to 10⁻⁴ S cm⁻¹ by adding inorganic fillers. | nih.gov |

Consequently, it is not possible to generate a scientifically accurate article on "Pentaboror cerium magnesium decaoxide" focusing on its advanced functional applications and radiation stability as requested. The complete absence of information prevents the creation of content for the specified outline, including data tables and detailed research findings.

Interactions with Other Chemical Systems

Surface Chemistry and Adsorption Phenomena

There is no available research on the surface chemistry of Pentaboron cerium magnesium decaoxide. Consequently, data regarding its surface energy, active sites, or adsorption and desorption characteristics for various gases and liquids are absent. Information on how its surface interacts with other materials at the molecular level is also unavailable.

Reactivity in Aqueous and Non-Aqueous Media

Specific studies detailing the reactivity of this compound in either aqueous or non-aqueous solutions have not been published. Therefore, information regarding its solubility, potential hydrolysis, or reactions with acids, bases, or other common solvents is not known.

Thermal Decomposition Pathways

While general knowledge suggests that borate (B1201080) compounds can exhibit high thermal stability, the specific thermal decomposition pathways for this compound have not been investigated. There is no data available on its decomposition temperature, the nature of the gaseous and solid products formed upon heating, or the kinetics of its decomposition.

Future Directions and Emerging Research Avenues

Exploration of Nanoscale Morphologies of Pentaboron Cerium Magnesium Decaoxide

The transition from bulk materials to their nanoscale counterparts often reveals novel properties and enhanced performance characteristics. For this compound, the investigation of its nanoscale morphologies represents a promising frontier. The synthesis of boron-based nanomaterials, such as nanoparticles and ultrathin layers, has already demonstrated potential in various applications, including optoelectronics and biological imaging. americanelements.commdpi.com

Research into the nanoscale forms of CeMgB₅O₁₀ could lead to significant advancements in its optical properties. For instance, quantum confinement effects in nanoparticles could alter the luminescent behavior of the cerium ions, potentially leading to higher quantum yields or tunable emission wavelengths. The synthesis of nanophosphors, as demonstrated with materials like Y₃Al₅O₁₂:Ce³⁺ (YAG:Ce), has shown that good crystallinity at the nanoscale is crucial for efficient luminescence. researchgate.net Methods such as salted sol-gel synthesis could be adapted for CeMgB₅O₁₀ to produce nanoparticles with controlled size and high crystallinity. researchgate.net

Furthermore, the creation of nanostructures like nanowires or thin films could open up new avenues for integrating CeMgB₅O₁₀ into electronic and photonic devices. The development of boron nanostructures has been a rapidly growing field, with the realization of materials like borophene, the boron analogue of graphene. mdpi.com Exploring similar two-dimensional or one-dimensional structures of complex borates like CeMgB₅O₁₀ could lead to materials with unique electronic and optical characteristics. The surface chemistry of these nanostructures would also be a critical area of study, as functionalization could be used to enhance stability, dispersibility, and interaction with other materials. nih.govrsc.org

A key challenge in this area will be the controlled synthesis of these nanoscale morphologies. Techniques such as hydrothermal synthesis, solvothermal methods, and precursor-based approaches will need to be systematically investigated. researchgate.netcnrs.fr For example, an evaporative crystallization process has been successfully used to synthesize Cs₃MnBr₅ green phosphors with excellent optical properties, a method that could potentially be adapted for borate (B1201080) synthesis. nih.gov

Table 1: Potential Nanoscale Morphologies of this compound and Their Potential Applications

| Nanoscale Morphology | Potential Synthesis Method | Potential Application |

| Nanoparticles | Sol-gel, Hydrothermal | Phosphors for solid-state lighting, Bio-imaging probes |

| Nanowires/Nanorods | Template-assisted growth | Waveguides, Sensors |

| Thin Films | Pulsed laser deposition, Sputtering | Electroluminescent devices, Optical coatings |

| 2D Nanosheets | Liquid-phase exfoliation | Catalysis, Transparent conductors |

High-Throughput Synthesis and Characterization Approaches

The traditional one-at-a-time synthesis and characterization of new materials is a time-consuming process. High-throughput (HT) methods offer a paradigm shift, enabling the rapid exploration of a wide range of compositions and reaction conditions. rsc.org For a complex multi-element compound like this compound, HT approaches could significantly accelerate the optimization of its synthesis and the discovery of new related materials with superior properties.

HT synthesis workflows can be designed to systematically vary the ratios of the constituent oxides (CeO₂, MgO, B₂O₃) and to explore the effects of different fluxes and synthesis temperatures. rsc.org Solid-state synthesis, a common method for producing inorganic phosphors, can be automated to prepare large libraries of materials. researchgate.netnsf.gov For instance, a high-throughput sub-solidus synthesis workflow has been developed for the rapid screening of oxide chemical space, which could be directly applicable to the borate systems. rsc.org Similarly, HT hydrothermal synthesis has been demonstrated for the discovery of novel inorganic-organic hybrid compounds. researchgate.net

The characterization of these material libraries also needs to be rapid. Techniques such as powder X-ray diffraction (PXRD) for phase identification and photoluminescence spectroscopy for optical properties can be integrated into the HT workflow. This allows for the rapid screening of large compositional spaces to identify promising candidates for further in-depth study.

The data generated from these HT experiments is vast and provides a rich dataset for understanding structure-composition-property relationships. This data can be used to construct phase diagrams and property maps, guiding the rational design of new materials.

Table 2: High-Throughput Techniques for the Study of this compound

| Technique | Purpose | Throughput |

| Automated Solid-State Synthesis | Rapid synthesis of powder samples with varying compositions. | High |

| High-Throughput Hydrothermal Synthesis | Exploration of synthesis parameters in solution-based methods. | High |

| Spatially Resolved X-Ray Diffraction | Rapid structural analysis of entire material libraries. | High |

| High-Throughput Photoluminescence Mapping | Rapid screening of luminescent properties across compositional gradients. | High |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predicting Material Properties: ML models can also be trained to predict the properties of materials based on their composition and structure. nih.govnih.gov For instance, a model could be developed to predict the emission wavelength and quantum yield of Ce³⁺ in different borate host lattices. This would allow for the in-silico screening of a vast number of potential compositions to identify those with the most promising optical properties for specific applications, such as phosphors for white LEDs. chemrxiv.orgrsc.org The development of ML models to predict optical properties from images and vice versa also presents an exciting avenue for rapid material characterization. nih.gov

The successful application of AI and ML in this context relies on the availability of large, high-quality datasets. Therefore, the data generated from the high-throughput synthesis and characterization efforts described in the previous section would be invaluable for training robust and accurate machine learning models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.